N'-{(E)-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylidene}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide
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Overview
Description
N’-{(E)-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylidene}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a combination of pyrazole, benzothiophene, and carbohydrazide moieties, making it an interesting subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylidene}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide typically involves multiple steps, starting with the preparation of the individual components. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Synthesis of the benzothiophene moiety: This involves the cyclization of a thiophene derivative with an appropriate aldehyde or ketone.
Condensation reaction: The final step involves the condensation of the pyrazole and benzothiophene derivatives with carbohydrazide under controlled conditions to form the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistent production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylidene}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N’-{(E)-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylidene}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,4-Dimethoxyphenyl)methylene]-5-neopentyl-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
- (E)-N-(3,4-dimethoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-{(E)-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylidene}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide is unique due to its specific combination of pyrazole, benzothiophene, and carbohydrazide moieties
Properties
IUPAC Name |
N-[(E)-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylideneamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-13-4-5-14-10-20(30-19(14)8-13)22(27)26-24-12-16-11-23-25-21(16)15-6-7-17(28-2)18(9-15)29-3/h6-7,9-13H,4-5,8H2,1-3H3,(H,23,25)(H,26,27)/b24-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOPUJVVOGAZBG-WYMPLXKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2)C(=O)NN=CC3=C(NN=C3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC2=C(C1)SC(=C2)C(=O)N/N=C/C3=C(NN=C3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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